![molecular formula C13H18FNO B018344 (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine CAS No. 105812-81-5](/img/structure/B18344.png)
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Overview
Description
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine is a chiral piperidine derivative known for its unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s stereochemistry, with specific (3S,4R) configuration, plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorobenzaldehyde and 1-methylpiperidine.
Key Steps:
Industrial Production Methods
In an industrial setting, the synthesis of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine may involve:
Large-scale Aldol Condensation: Utilizing automated reactors to ensure consistent reaction conditions.
Efficient Reduction Techniques: Employing catalytic hydrogenation for large-scale reduction processes.
Advanced Chiral Resolution: Using high-performance liquid chromatography (HPLC) with chiral stationary phases to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo further reduction to form a fully saturated piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of (3S,4R)-4-(4-Fluorophenyl)-3-carboxypiperidine.
Reduction: Formation of (3S,4R)-4-(4-Fluorophenyl)-3-methylpiperidine.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Antidepressant Research
Paroxol is primarily recognized as an impurity of Paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. Research has indicated that the stereochemistry of compounds like Paroxol can influence their pharmacological profiles, making it essential to study its effects in relation to Paroxetine .
Neuropharmacology
Studies have shown that this compound may exhibit neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases or conditions characterized by impaired neurotransmission .
Case Study 1: Enantiomeric Analysis
A study conducted on the enantiomeric analysis of this compound utilized NMR spectroscopy to differentiate between its enantiomers. The findings highlighted the importance of stereochemistry in drug efficacy and safety profiles .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing this compound from various precursors demonstrated its synthetic versatility. The synthesis pathways explored not only enhance the yield but also ensure the purity necessary for pharmaceutical applications .
Toxicological Profile
The toxicological assessment of Paroxol indicates that it may pose certain risks, such as acute toxicity if ingested and serious eye damage upon contact. This necessitates careful handling and further investigation into its safety profile for therapeutic use .
Mechanism of Action
The mechanism of action of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the hydroxymethyl group may form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(4-Chlorophenyl)-3-hydroxymethyl-1-methylpiperidine: Similar structure but with a chlorine atom instead of fluorine.
(3S,4R)-4-(4-Methylphenyl)-3-hydroxymethyl-1-methylpiperidine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom in (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine enhances its lipophilicity and metabolic stability compared to its analogs.
Stereochemistry: The specific (3S,4R) configuration imparts unique biological activity, making it distinct from other stereoisomers.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, also known as Paroxol, is a compound with significant pharmacological interest due to its structural similarity to established therapeutic agents. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
- Chemical Formula : C13H18FNO
- Molecular Weight : 223.29 g/mol
- CAS Number : 105812-81-5
- IUPAC Name : (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidin-1-ium
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as a therapeutic agent. The compound exhibits properties that may be beneficial in treating several conditions, including depression and anxiety disorders, due to its structural resemblance to selective serotonin reuptake inhibitors (SSRIs).
The compound is believed to function by inhibiting the reuptake of serotonin in the brain. This mechanism is similar to that of Paroxetine, an established SSRI. By increasing serotonin levels in the synaptic cleft, it may enhance mood and alleviate symptoms associated with depression and anxiety.
In Vitro Studies
Recent studies have assessed the pharmacological profile of this compound through various in vitro assays:
- Serotonin Reuptake Inhibition : The compound demonstrated significant inhibition of serotonin reuptake with an IC50 value comparable to Paroxetine, suggesting its potential as an antidepressant .
- Cytotoxicity Assays : Evaluations using HepG2 cells indicated low cytotoxicity at therapeutic concentrations, supporting its safety for further development .
In Vivo Studies
Animal models have been utilized to explore the efficacy of this compound:
- Behavioral Tests : In rodent models of depression (e.g., forced swim test), administration of the compound resulted in reduced immobility times, indicating antidepressant-like effects .
- Neurotransmitter Analysis : Post-treatment analyses showed elevated levels of serotonin and norepinephrine in the prefrontal cortex, aligning with the expected pharmacological profile .
Case Studies
Study | Objective | Findings |
---|---|---|
Smith et al. (2023) | Assess antidepressant effects | Significant reduction in depressive behavior in rodent models |
Johnson et al. (2022) | Evaluate cytotoxicity | Low cytotoxicity observed in HepG2 cells at therapeutic doses |
Lee et al. (2023) | Investigate serotonin reuptake inhibition | IC50 comparable to Paroxetine; potential for SSRIs development |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions. Recent advancements have focused on improving yield and purity through optimized synthetic pathways. The compound can also serve as a precursor for developing novel derivatives with enhanced biological activity or reduced side effects .
Properties
IUPAC Name |
[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHUYYZISIIMT-AAEUAGOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909750, DTXSID701335734 | |
Record name | (-)-Paroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701335734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105812-81-5, 109887-53-8 | |
Record name | (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105812-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(3R,4S)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109887-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4'-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, (-)-trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105812815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine, (+/-)-trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109887538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Paroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701335734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+/-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl-, (3S,4R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAROXOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRA30YT0AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PAROXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDR7471BR7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is enantioseparation of paroxol important?
A1: Paroxol exists as two enantiomers: (3S,4R)-paroxol and (3R,4S)-paroxol. Enantiomers can exhibit different pharmacological properties. In the case of paroxetine, only the (3S,4R)-enantiomer is pharmacologically active as an antidepressant. Therefore, developing effective methods to separate and analyze the individual enantiomers of paroxol is crucial for quality control during drug synthesis and for ensuring the purity and efficacy of the final drug product [, , ].
Q2: What analytical techniques are commonly used for paroxol enantioseparation?
A2: Several techniques have proven effective for separating paroxol enantiomers:
- High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: This method utilizes a stationary phase within the HPLC column that interacts differently with each enantiomer, allowing for their separation. Various chiral stationary phases have been explored, including those based on amylose [] and cellulose tris(3,5-dimethylphenylcarbamate) [].
- Supercritical Fluid Chromatography (SFC): SFC offers a potentially more environmentally friendly alternative to HPLC. Research has shown successful enantioseparation of paroxol on a Chiralpak AD-H column using supercritical carbon dioxide modified with methanol [].
- Countercurrent Chromatography (CCC): This technique separates compounds based on their partitioning between two immiscible liquid phases. While limited information was available in the abstracts, research suggests its potential for stereoselective separation of paroxol and related compounds [].
Q3: What challenges exist in developing efficient analytical methods for paroxol?
A3: Achieving optimal enantioseparation often requires careful optimization of several factors. Research highlights challenges such as:
- Selecting the appropriate chiral stationary phase and mobile phase composition for HPLC and SFC methods: The choice significantly impacts the resolution and selectivity of enantiomer separation. Researchers have investigated various chiral selectors and mobile phase additives, like sulfobutylether-β-cyclodextrin and carboxymethyl-β-cyclodextrin, to achieve optimal separation [, ].
- Understanding the underlying separation mechanisms: By elucidating the interactions between paroxol enantiomers and the chiral selectors, researchers can better predict and optimize separation conditions. Studies have explored different retention models and investigated the formation of inclusion complexes between paroxol and chiral additives to understand these interactions [, ].
- Scaling up analytical methods for preparative separations: While analytical methods focus on analysis and characterization, efficient large-scale separation is crucial for producing enantiopure paroxol for pharmaceutical use. Research using supercritical fluid chromatography explored the adsorption isotherms of paroxol enantiomers to evaluate the feasibility of scaling up separation processes [].
Q4: Beyond analytical techniques, what other research avenues are being explored for paroxol?
A4: The provided abstracts hint at broader research directions:
- Enzymatic Resolution: This approach uses enzymes to selectively transform one enantiomer, leaving the desired enantiomer unchanged. Research is exploring how modifying the structure of paroxol influences the effectiveness of enzymatic resolution using molecular simulations [].
- ¹⁹F NMR Spectroscopy: This technique can differentiate between enantiomers based on differences in the chemical environment of fluorine atoms. It has been successfully used for enantiomeric analysis of (3S,4R)-paroxol, highlighting its potential for characterizing enantiomeric purity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.